

Application Note: Quantification of 2-Methyl-5-nitrobenzothiazole using Reverse-Phase HPLC

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Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzothiazole

Cat. No.: B1346598

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Abstract

This application note describes a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **2-Methyl-5-nitrobenzothiazole**. This compound is a significant intermediate in the synthesis of various dyes and pharmaceuticals.^[1] The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, providing accurate and reproducible results suitable for quality control, stability studies, and research applications.

Introduction

2-Methyl-5-nitrobenzothiazole ($C_8H_6N_2O_2S$, MW: 194.21 g/mol) is a heterocyclic aromatic compound used in diverse chemical syntheses.^{[2][3][4]} Ensuring the purity and concentration of this intermediate is critical for downstream processes and final product quality. The developed HPLC method offers high selectivity and sensitivity for the quantification of **2-Methyl-5-nitrobenzothiazole**.

Principle of Method

The separation is achieved on a C18 non-polar stationary phase. The mobile phase, a mixture of acetonitrile and water, elutes the components based on their hydrophobicity. **2-Methyl-5-nitrobenzothiazole**, being a moderately polar compound, is well-retained and separated from potential impurities. A small amount of acid (e.g., phosphoric or formic acid) is added to the mobile phase to ensure good peak shape and reproducible retention times.^{[5][6]} Detection is

performed using a UV detector set at a wavelength corresponding to the absorbance maximum of the analyte, which is typical for nitroaromatic compounds.

Experimental Protocol

Instrumentation and Reagents

- Instrumentation:
 - HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
 - Data acquisition and processing software (e.g., Empower, Chromeleon).
 - Analytical balance (0.01 mg readability).
 - pH meter.
 - Sonicator.
- Chromatographic Column:
 - C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Reagents and Materials:
 - Acetonitrile (HPLC grade).
 - Water (HPLC or Milli-Q grade).
 - Phosphoric Acid (H_3PO_4), $\geq 85\%$ or Formic Acid (HCOOH), $\geq 98\%$.
 - **2-Methyl-5-nitrobenzothiazole** reference standard ($>97\%$ purity).[\[2\]](#)
 - Volumetric flasks, pipettes, and autosampler vials.
 - Syringe filters (0.45 μ m, PTFE or Nylon).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile : Water (with 0.1% Phosphoric Acid), 60:40 (v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 µL
Run Time	10 minutes

Preparation of Solutions

- Mobile Phase Preparation (1 L):
 - Carefully add 1.0 mL of phosphoric acid to 400 mL of HPLC-grade water in a 1 L media bottle.
 - Add 600 mL of acetonitrile.
 - Mix thoroughly and sonicate for 15 minutes to degas.
- Standard Stock Solution (1000 µg/mL):
 - Accurately weigh 25 mg of **2-Methyl-5-nitrobenzothiazole** reference standard.
 - Transfer to a 25 mL volumetric flask.
 - Dissolve and bring to volume with the mobile phase. Mix until fully dissolved.
- Calibration Standards:

- Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.
- Sample Preparation:
 - Accurately weigh the sample containing **2-Methyl-5-nitrobenzothiazole**.
 - Dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
 - Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis and Quantification

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared calibration standards to construct a calibration curve by plotting the peak area against the concentration.
- Inject the prepared sample solutions.
- Determine the concentration of **2-Methyl-5-nitrobenzothiazole** in the sample by interpolating its peak area from the calibration curve.

Method Performance Characteristics

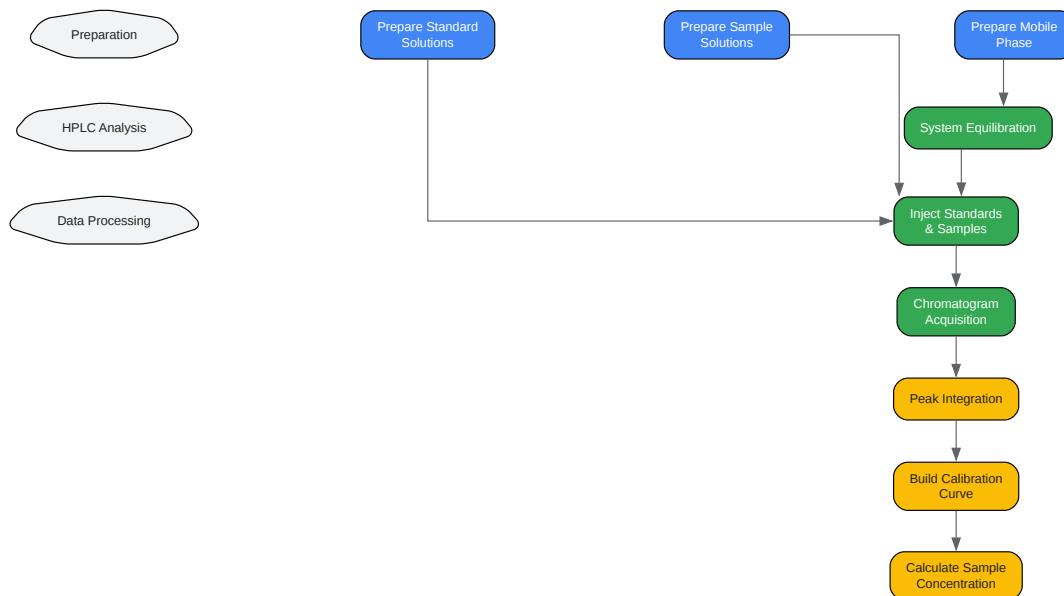
The following table summarizes the expected performance data for this analytical method.

These values are typical for the analysis of nitroaromatic compounds under similar conditions.

Parameter	Expected Result
Retention Time (R _t)	Approx. 4-6 minutes
Linearity (r ²)	≥ 0.999
Range	1 - 100 µg/mL
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98 - 102%
Limit of Detection (LOD)	< 0.1 µg/mL
Limit of Quantification (LOQ)	< 0.5 µg/mL
Peak Tailing Factor	0.9 - 1.5

Visual Workflow and Diagrams

The following diagram illustrates the general workflow for the HPLC quantification of **2-Methyl-5-nitrobenzothiazole**.



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Caption: Experimental workflow for HPLC quantification.

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